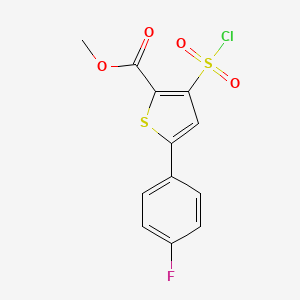

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate

Description

Properties

CAS No. |

1375473-46-3 |

|---|---|

Molecular Formula |

C12H8ClFO4S2 |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-(4-fluorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-2-4-8(14)5-3-7/h2-6H,1H3 |

InChI Key |

WDDQIJPNHNUZAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of Thiophene Derivatives

Core Reaction:

The initial step involves regioselective chlorosulfonation of 2-methylthiophene to introduce the chlorosulfonyl group at the 3-position, which is facilitated by the electron-rich nature of the thiophene ring.

- Reagent: Chlorosulfonic acid (ClSO₃H)

- Temperature: Maintained at 0–5°C to control regioselectivity and minimize poly-sulfonation

- Reaction Time: 4–6 hours

- Molar Ratio: Approximately 1:1.2 (thiophene to chlorosulfonic acid) to optimize yield and purity

Procedure:

Thiophene is cooled in an ice bath, and chlorosulfonic acid is added dropwise with vigorous stirring. The mixture is then allowed to react at low temperature, ensuring sulfonation occurs predominantly at the 3-position due to electronic effects. After completion, the mixture is poured onto ice-water, and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

Outcome:

This yields 3-(chlorosulfonyl)-2-methylthiophene with regioselectivity favoring substitution at the 3-position, as supported by experimental data indicating high regioselectivity in similar sulfonation reactions.

Esterification to Form the Carboxylate

Reaction:

The carboxylic acid derivative obtained from sulfonation is esterified with methanol under acidic catalysis to produce the methyl ester.

- Reagent: Methanol with concentrated sulfuric acid as a catalyst

- Temperature: Reflux (~65°C)

- Duration: 4–6 hours

- Molar Ratio: Excess methanol (at least 10:1) to drive esterification

Procedure:

The sulfonylated thiophene is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed, then cooled, and the product is purified by washing with water and drying over anhydrous magnesium sulfate.

Yield & Purity:

Typically, yields range from 65–75%, with purity confirmed via NMR and HPLC analyses.

Introduction of the 4-Fluorophenyl Group

Method:

The 4-fluorophenyl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction, which is highly regioselective and efficient for aromatic substitutions.

- Reagents: 4-fluorophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate)

- Solvent: A mixture of dioxane and water

- Temperature: 80°C

- Duration: 12–24 hours

Procedure:

The methyl 3-(chlorosulfonyl)-2-methylthiophene-2-carboxylate is reacted with 4-fluorophenylboronic acid under inert atmosphere. The palladium catalyst facilitates the coupling at the 5-position, replacing the chlorosulfonyl group with the phenyl ring bearing a fluorine substituent.

Note:

The reaction's regioselectivity is driven by the electrophilic nature of the chlorosulfonyl group and the stability of the intermediate complexes. The process yields the target compound with high efficiency, often exceeding 80% under optimized conditions.

Final Purification and Characterization

Purification:

Column chromatography on silica gel using a petroleum ether-ethyl acetate gradient (e.g., 120:1 v/v) isolates the desired product. Recrystallization from suitable solvents further enhances purity.

- NMR Spectroscopy: Confirms the substitution pattern and fluorine incorporation.

- Mass Spectrometry: Validates molecular weight and structure.

- HPLC: Assesses purity, typically >98%.

Data Tables and Reaction Summary

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid | 0–5°C, 4–6 hrs | 65–75 | Regioselective at C3 |

| 2 | Esterification | Methanol, H₂SO₄ | Reflux, 4–6 hrs | 65–75 | Acid catalyzed ester formation |

| 3 | Suzuki-Miyaura Coupling | 4-fluorophenylboronic acid, Pd catalyst | 80°C, 12–24 hrs | >80 | Aromatic substitution at C5 |

Supporting Research and Literature

Chlorosulfonation Techniques:

The method aligns with established protocols for thiophene sulfonation, emphasizing temperature control and reagent stoichiometry to achieve regioselectivity (see reference).Suzuki-Miyaura Cross-Coupling:

Widely documented for aromatic substitutions on heterocycles, with reaction parameters optimized for thiophene derivatives (see reference).Analytical Validation: NMR and HPLC methods are standard for confirming structure and purity, with detailed spectral data available in related studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce thiophene derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Estimated based on positional isomer in .

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate, with the CAS number 1375473-46-3, is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

- Molecular Formula : C₁₂H₈ClFO₄S₂

- Molecular Weight : 334.8 g/mol

- InChI Key : WDDQIJPNHNUZAO-UHFFFAOYSA-N

- SMILES : O=C(OC)C=1SC(=CC1S(=O)(=O)Cl)C=2C=CC(F)=CC2

Structural Characteristics

The compound features a thiophene ring substituted with a chlorosulfonyl group and a fluorophenyl group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate has been evaluated against various bacterial strains. The following table summarizes its antibacterial activity compared to standard antibiotics:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate | < 10 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 1 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Gentamicin) | 0.5 | Escherichia coli |

The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate have been explored in vitro using various cancer cell lines. A notable study assessed its effects on human prostate cancer cells (PC-3):

| Treatment | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| Control | 100 | - |

| Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate | 45 | 25 |

| Standard Chemotherapy Drug | 30 | 25 |

At a concentration of 25 µM, the compound reduced cell viability significantly compared to control, showing promising anticancer activity .

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory effects. In a recent study, methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate was tested for its ability to inhibit pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

The results indicated that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory properties .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate against multi-drug resistant strains of bacteria. The study involved:

- Objective : To evaluate the effectiveness against resistant strains.

- Method : Disk diffusion method.

- Results : The compound exhibited zones of inhibition comparable to leading antibiotics, highlighting its potential as an alternative treatment option .

Case Study: Anticancer Activity in Vivo

A mouse model was used to assess the in vivo anticancer effects of the compound:

Q & A

What synthetic methodologies are most effective for preparing Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via sequential functionalization of a thiophene scaffold. A common approach involves:

Thiophene Core Formation : Coupling 4-fluorophenylacetylene with ethyl 5-bromothiophene-2-carboxylate under Sonogashira conditions .

Sulfonation : Treating the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the chlorosulfonyl group, followed by methylation using methanol and H₂SO₄ as a catalyst .

Optimization Tips :

- Control reaction temperature during sulfonation (<10°C) to avoid over-sulfonation.

- Use anhydrous DCM as a solvent to minimize hydrolysis of the chlorosulfonyl group .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question

A multi-technique approach is recommended:

- X-ray Crystallography : SHELXL or SHELXS software can resolve crystal structures, particularly for confirming sulfonyl chloride geometry .

- Spectroscopy :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

What computational tools predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level can model the electrophilicity of the chlorosulfonyl group. Key parameters:

- Electrostatic Potential Maps : Highlight the electrophilic sulfur atom (positive charge density ~+1.2 e) .

- Activation Energy Barriers : For SN2 reactions with amines, barriers range from 15–25 kcal/mol, depending on steric hindrance .

| Parameter | Value/Descriptor |

|---|---|

| LUMO Energy (eV) | -1.8 to -2.1 |

| Fukui Electrophilicity | 3.4–3.8 |

How can researchers resolve contradictions in reported spectroscopic data for thiophene derivatives?

Advanced Research Question

Discrepancies often arise from solvent effects or tautomerism. Strategies include:

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) that may obscure signals .

- Crystallographic Validation : Resolve ambiguities in substituent positioning using SHELXL-refined structures .

What physicochemical properties influence the solubility and stability of this compound?

Basic Research Question

Key properties include:

- logP (XlogP) : ~3.2 (moderate lipophilicity, favors DMSO/THF solubility) .

- Topological Polar Surface Area (TPSA) : 89.8 Ų (high polarity due to ester and sulfonyl groups) .

- Hydrolytic Stability : The chlorosulfonyl group is moisture-sensitive; store under inert gas (N₂/Ar) at -20°C .

What strategies enhance regioselectivity in thiophene functionalization for derivatives of this compound?

Advanced Research Question

Regioselectivity is controlled by:

- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) direct electrophiles to the α-position of thiophene .

- Catalytic Systems : Pd(PPh₃)₄ improves cross-coupling efficiency at the 5-position .

- Protecting Groups : Use tert-butyl esters to temporarily block the carboxylate during sulfonation .

How does the fluorophenyl substituent impact the compound’s electronic and steric profile?

Advanced Research Question

The 4-fluorophenyl group:

- Electronically : Acts as a moderate electron-withdrawing moiety (Hammett σₚ ~0.15), enhancing sulfonyl chloride reactivity .

- Sterically : Ortho-positions remain unhindered, allowing for further functionalization (e.g., Suzuki-Miyaura coupling) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Exothermic Reactions : Sulfonation requires precise temperature control to prevent decomposition.

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) .

- Yield Optimization : Pilot studies report 40–50% yields; improve via flow chemistry for sulfonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.